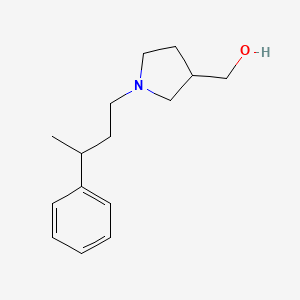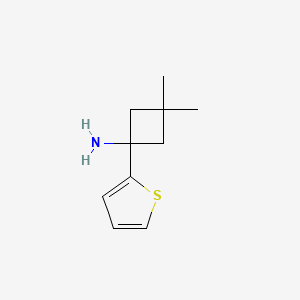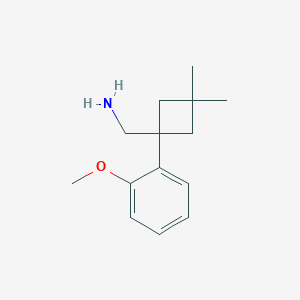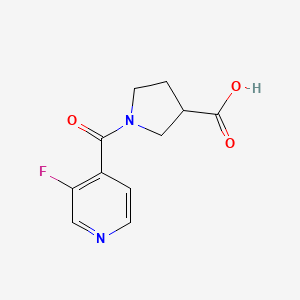![molecular formula C17H28BNO2 B1466313 Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine CAS No. 1628014-71-0](/img/structure/B1466313.png)
Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
Overview
Description
“Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine” is a chemical compound. It is also known by its IUPAC name "tert-butyl 4- [ (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]-1-piperidinecarboxylate" . It has a molecular weight of 323.24 and is typically stored in a dark place, under inert atmosphere, and in a freezer under -20C .
Molecular Structure Analysis
The molecular formula of this compound is C17H30BNO4 . The InChI code is 1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-13(9-11-19)12-18-22-16(4,5)17(6,7)23-18/h12H,8-11H2,1-7H3 .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 323.24 .Scientific Research Applications
Synthesis of Biologically Active Compounds : This compound serves as an important intermediate in synthesizing various biologically active compounds, such as crizotinib. Crizotinib is notable for its application in cancer treatment, particularly non-small cell lung cancer. The synthesis involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and confirming the structure through techniques like MS and NMR spectroscopy (Kong et al., 2016).
Nanoparticle Production and Brightness Emission : In a study by Fischer, Baier, and Mecking (2013), the compound was used in the synthesis of polyfluorene building blocks. These blocks were crucial in creating nanoparticles with enhanced brightness emission. The resultant nanoparticles showed potential for applications in areas like bio-imaging and sensors due to their high fluorescence emission and quantum yields (Fischer, Baier, & Mecking, 2013).
Crystal Structure and Density Functional Theory (DFT) Study : Research by Ye et al. (2021) focused on the crystal structure analysis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, another derivative. This study used X-ray diffraction and DFT calculations to analyze the molecular structure, which has implications in materials science and drug design (Ye et al., 2021).
Hydrogen Peroxide Vapor Detection : In a 2016 study, a derivative of the compound was used to create an organic thin-film fluorescence probe. This probe demonstrated a fast response to H2O2 vapor, making it a potential tool for detecting peroxide-based explosives. The study emphasized the compound's ability to undergo fast deboronation in the presence of H2O2 vapor, highlighting its application in safety and security sectors (Fu et al., 2016).
Organic/Inorganic Semiconductor Hybrid Particles : Research by de Roo et al. (2014) involved the use of functionalized polyfluorene ligands derived from the compound for synthesizing hybrid particles. These particles, consisting of inorganic nanocrystals with polyfluorene attached to their surface, have potential applications in electronics and photonics (de Roo et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is likely that its mode of action is dependent on the specific biological compound it is used to synthesize .
Biochemical Pathways
As an intermediate, it is likely involved in various biochemical pathways depending on the final compound it is used to synthesize .
Result of Action
As an intermediate, its effects are likely dependent on the final compound it is used to synthesize .
Action Environment
It is known that it should be stored in a cool environment (0-10°c) to maintain its stability .
Biochemical Analysis
Biochemical Properties
Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, a key process in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other critical processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound binds to specific biomolecules, including enzymes and proteins, through covalent and non-covalent interactions . These interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the binding. Furthermore, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced over time. For instance, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as enhancing enzymatic activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The distribution of this compound can vary depending on the presence of specific transporters and binding proteins in different cell types and tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins, or to the mitochondria, where it can influence metabolic processes.
Properties
IUPAC Name |
2-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-15(2,3)19-12-13-8-10-14(11-9-13)18-20-16(4,5)17(6,7)21-18/h8-11,19H,12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBWHEPPDGGWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)


![2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1466244.png)
![1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466245.png)


![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)
![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)

